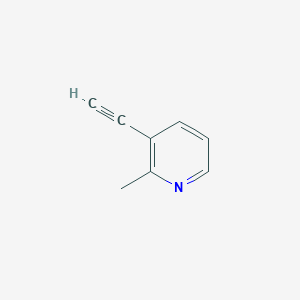

3-Ethynyl-2-methylpyridine

Description

General Context of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in numerous scientific disciplines. Their prevalence stems from their unique electronic properties, basicity, and the ability to coordinate with metal ions. In medicinal chemistry, the pyridine scaffold is a common feature in a vast array of pharmaceuticals, contributing to their biological activity and improving physicochemical properties such as solubility. researchgate.netmolaid.comsigmaaldrich.com Beyond medicine, pyridine derivatives are integral to the development of agrochemicals, functional materials, and as ligands in catalysis. google.com The inherent reactivity of the pyridine ring allows for a wide range of chemical modifications, making it a versatile platform for the synthesis of complex molecular architectures. researchgate.net

Significance of the Ethynyl (B1212043) Moiety in Advanced Organic Synthesis and Material Science

The ethynyl group (–C≡CH), with its linear geometry and high electron density, is a powerful functional group in modern chemistry. Its presence in a molecule opens up a plethora of synthetic possibilities, most notably through carbon-carbon bond-forming reactions. The terminal alkyne proton is weakly acidic and can be removed to form a nucleophilic acetylide, which can then react with various electrophiles. Furthermore, the triple bond itself is a site of rich reactivity, participating in reactions such as hydrogenation, halogenation, and, most significantly, cycloadditions.

Of particular importance is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science. The ethynyl group is also a key participant in Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. In material science, the rigid, linear nature of the ethynyl group is exploited in the design of conjugated polymers, molecular wires, and other advanced materials with interesting electronic and photophysical properties.

Overview of Alkynylpyridine Scaffolds in Contemporary Academic Literature

The combination of a pyridine ring and an ethynyl group gives rise to alkynylpyridine scaffolds, a class of compounds that has garnered significant attention in academic and industrial research. These molecules serve as versatile intermediates and key building blocks for the synthesis of a wide range of functional molecules. The nitrogen atom in the pyridine ring can influence the reactivity of the ethynyl group and can also serve as a coordination site for metals, leading to applications in catalysis and materials science.

For instance, ethynylpyridines are utilized in the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and as precursors to biologically active molecules. uni-goettingen.de Research has demonstrated their utility in constructing multidentate ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the derivatization of the ethynyl group on the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them valuable tools in drug design and the development of new materials. A patent has highlighted the use of 3-ethynyl-2-methylpyridine in the synthesis of triazole derivatives that act as Janus kinase (JAK) inhibitors, showcasing their potential in medicinal chemistry. google.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 30413-55-9 |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| Melting Point | 126-127 °C researchgate.netresearchgate.net |

| Appearance | Off-white solid researchgate.netresearchgate.net |

Synthesis and Characterization

A documented method for the synthesis of this compound involves the deprotection of a trimethylsilyl (B98337) (TMS) protected precursor. In a study focused on developing a mild and efficient method for the cleavage of the C-Si bond in trimethylsilyl alkynes, this compound was obtained in an 87% yield from its TMS-protected counterpart. researchgate.netresearchgate.net The reaction was carried out using sodium ascorbate (B8700270) and copper sulfate, offering a simple and effective route to the desired product. researchgate.netresearchgate.net

Another common method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction. While specific literature detailing this route for this compound was noted in a dissertation, the primary cited source for its preparation referred to a deprotection method. uni-goettingen.de

The characterization of this compound has been reported using various spectroscopic techniques. The following data has been documented: researchgate.net

¹H NMR (400 MHz, CDCl₃, δ, ppm): 8.41 (d, 1H, J = 4.3 Hz, Ar-H), 7.69 (d, 1H, J = 7.6 Hz, Ar-H), 7.08-7.05 (m, 1H, Ar-H), 3.28 (s, 1H, CH), 2.67 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃, δ, ppm): 153.6, 148.2, 139.3, 128.8, 116.8, 83.0, 79.5, 24.5.

Mass Spectrometry (MS (m/z)): 117.8 (M+).

Applications in Research

This compound has emerged as a valuable building block in both medicinal chemistry and material science.

In the realm of medicinal chemistry, a patent application has described the use of this compound as a key starting material for the synthesis of 1,2,3-triazole derivatives. google.com These compounds were investigated as inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in signal transduction pathways involved in immunity and inflammation. The ability to readily introduce the triazole moiety via click chemistry with the ethynyl group of this compound highlights its utility in generating libraries of potential drug candidates. google.com

In the field of material science, this compound has been employed in the synthesis of ligands for the construction of palladium-based coordination cages. uni-goettingen.de The pyridine nitrogen and the ethynyl group provide multiple coordination points, allowing for the self-assembly of complex supramolecular architectures. These structures have potential applications in catalysis, host-guest chemistry, and the development of new functional materials. uni-goettingen.de

Properties

IUPAC Name |

3-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-6-9-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIFZJLXMLPGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561272 | |

| Record name | 3-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-55-9 | |

| Record name | 3-Ethynyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyl 2 Methylpyridine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions for 3-Ethynyl-2-methylpyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. The synthesis of this compound and related ethynylpyridines heavily relies on these powerful transformations.

Palladium-Catalyzed Sonogashira Cross-Coupling Protocols for Ethynylpyridines

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a widely used and effective method for synthesizing ethynylpyridines. wikipedia.orgmdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

Research has demonstrated the successful synthesis of a series of 2-amino-3-alkynylpyridines through a palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.org Optimal conditions for this transformation were identified as using 2.5 mol% of palladium(II) trifluoroacetate (B77799) (Pd(CF3COO)2), 5 mol% of triphenylphosphine (B44618) (PPh3) as a ligand, 5 mol% of copper(I) iodide (CuI) as an additive, and triethylamine (B128534) (Et3N) as the base in a dimethylformamide (DMF) solvent at 100°C for 3 hours. scirp.org This method proved to be operationally convenient and highly efficient, affording the desired products in moderate to excellent yields (72% - 96%). scirp.org

The synthesis of 7-azaindoles often begins with a Sonogashira coupling of a 3-halosubstituted-2-aminopyridine. rsc.org For instance, 2-amino-3-bromopyridine (B76627) and 2-amino-3-bromo-5-methylpyridine (B30763) have been successfully coupled with terminal acetylenes using a catalytic system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and copper(I) iodide in the presence of triethylamine in tetrahydrofuran (B95107) (THF) at room temperature. rsc.org

A study on the synthesis of an etoricoxib (B1671761) intermediate, 5-ethynyl-2-methylpyridine, also utilized a Sonogashira coupling. The reaction between 5-bromo-2-methylpyridine (B113479) and trimethylsilylacetylene (B32187) was carried out in the presence of a palladium catalyst and a copper(I) salt. google.com

Table 1: Sonogashira Coupling Reaction Conditions

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 100°C | 72-96% | scirp.org |

| 2-Amino-3-bromopyridine | 1-Ethynyl-2-methoxybenzene | Pd(PPh3)4, CuI | Et3N | THF | Room Temp. | 75% | rsc.org |

| 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-2-methoxybenzene | Pd(PPh3)4, CuI | Et3N | THF | Room Temp. | 70% | rsc.org |

Exploration of Alternative Cross-Coupling Strategies

While the Sonogashira reaction is prevalent, researchers have also explored alternative cross-coupling strategies. For the synthesis of 7-azaindole (B17877) derivatives, a double Sonogashira reaction has been employed using dihalogenated aminopyridines. nih.gov This approach has been used to create 2,3,5-trisubstituted azaindoles. nih.gov

Direct Functionalization and Alkynylation Routes

Direct functionalization reactions, particularly those involving C-H activation, represent a more atom-economical approach to synthesizing substituted pyridines.

Sp-C-H Activation Strategies in Pyridine (B92270) Synthesis

The direct activation of a terminal alkyne's sp-hybridized C-H bond for coupling with a pyridine ring is a developing area. Research has shown that heterobimetallic complexes can facilitate the activation of C-H bonds. For example, a ZrIV/Co-I heterobimetallic complex has been shown to activate the ortho C-H bonds of para-substituted pyridine derivatives and the terminal C-H bonds of alkynes. osti.govrsc.org This cooperative activation involves the coordination of the pyridine nitrogen to the Lewis acidic zirconium center, which facilitates the C-H activation at the adjacent cobalt center. osti.govrsc.org

Cyclization and Annulation Reactions for Pyridine Core Formation

The synthesis of fused ring systems containing a pyridine core, such as azaindoles, often involves cyclization reactions of appropriately substituted pyridine precursors.

Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines

A significant development in the synthesis of 7-azaindoles involves the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. rsc.orgrsc.orgnih.gov This method provides an alternative to traditional base-mediated cyclizations. rsc.org After the initial Sonogashira coupling to form the 3-alkynyl-2-aminopyridine intermediate, treatment with a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile (B52724) at reflux for 8 hours effectively promotes the ring closure to form the 7-azaindole nucleus. rsc.orgnih.gov This approach has been successfully applied to synthesize a variety of 2- and 5-substituted 7-azaindoles. rsc.orgnih.gov

One-Pot Methodologies for Polysubstituted Pyridines via Heteroannulation

One-pot multi-component reactions are highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single step from readily available starting materials, which aligns with the principles of green chemistry by saving time and resources. organic-chemistry.orgresearchgate.net The synthesis of polysubstituted pyridines, including derivatives that could be analogous to this compound, has significantly benefited from the development of one-pot heteroannulation reactions. organic-chemistry.org These methods often involve the reaction of three or more components to build the pyridine ring with high regioselectivity and good yields. core.ac.ukorganic-chemistry.org

A prominent example of a one-pot heteroannulation is a modification of the Bohlmann-Rahtz pyridine synthesis. core.ac.uk This approach facilitates the three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. core.ac.ukorganic-chemistry.org A key advantage of this method is that it proceeds under mild, acid-free conditions, eliminating the need for high temperatures or strong acid catalysts that are often required in the traditional Bohlmann-Rahtz reaction. organic-chemistry.org The reaction demonstrates total regiocontrol, yielding a single pyridine isomer. core.ac.ukorganic-chemistry.org The process involves a tandem Michael addition-heterocyclization sequence, and a large excess of ammonium acetate helps to promote the spontaneous cyclodehydration, leading to excellent yields of the desired pyridine. core.ac.ukorganic-chemistry.org

The efficiency of this reaction can be influenced by the stoichiometry of the reactants. For instance, in the one-pot, three-component condensation reaction to form ethyl-2-methyl-6-phenylpyridine-3-carboxylate, increasing the equivalents of the alkynone reactant led to a marked increase in the product yield. core.ac.uk

Table 1: Optimization of Alkynone Equivalents for Pyridine Synthesis

| Entry | Equivalents of 1-phenylprop-2-yn-1-one | Product | Yield (%) |

|---|---|---|---|

| 1 | 1 | ethyl 2-methyl-6-phenylnicotinate | 89 |

| 2 | 2 | ethyl 2-methyl-6-phenylnicotinate | 93 |

| 3 | 3 | ethyl 2-methyl-6-phenylnicotinate | 96 |

This table illustrates the effect of increasing the equivalents of the alkynone on the yield of the resulting pyridine in a one-pot Bohlmann-Rahtz condensation. Data sourced from core.ac.uk.

Another innovative one-pot, metal-free strategy for synthesizing polysubstituted pyridines involves a cascade of reactions. organic-chemistry.org This method utilizes aldehydes, phosphorus ylides, and propargyl azide (B81097) as starting materials. organic-chemistry.orgorganic-chemistry.org The reaction sequence includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This process offers rapid access to a wide array of pyridines with good to excellent yields under mild conditions. organic-chemistry.org Optimization studies have shown that using toluene (B28343) as the solvent at 120°C for 24 hours provides the best results, though other solvents like benzene (B151609) and acetonitrile also yield moderate amounts of the product. organic-chemistry.org The reaction shows broad substrate scope and functional group tolerance. organic-chemistry.org

Furthermore, a tandem oxidation-heteroannulation procedure provides another versatile one-pot route to pyridines. researchgate.net In this method, propargylic alcohols are oxidized in situ using reagents like o-iodoxybenzoic acid, and the resulting alkynone reacts with an enamine (formed simultaneously from a β-ketoester and ammonium acetate) to generate the pyridine ring. researchgate.net This three-component reaction accomplishes four distinct synthetic operations in a single pot, offering good yields and complete regiocontrol. researchgate.net

Reactivity and Mechanistic Investigations of 3 Ethynyl 2 Methylpyridine

Nucleophilic Addition Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond in 3-ethynyl-2-methylpyridine is susceptible to attack by nucleophiles, a reaction influenced by the electronic properties of the pyridine (B92270) ring.

The reaction of ethynylpyridines with hydrohalic acids presents a unique pathway for hydrohalogenation. nih.govnih.gov Unlike the typical electrophilic addition to alkynes, which can be inefficient and lead to undesired secondary reactions, ethynylpyridines undergo a nucleophilic addition mechanism. nih.gov This process is initiated by the protonation of the basic nitrogen atom in the pyridine ring by a hydrohalic acid (HX), leading to the formation of a pyridinium (B92312) salt. nih.govnih.gov

This salt formation is a critical step, as it significantly enhances the electrophilicity of the ethynyl group. nih.govnih.gov The positively charged pyridinium ring acts as a strong electron-withdrawing group, making the triple bond more susceptible to nucleophilic attack. The halide anion (X⁻), held in close proximity as the counterion, then attacks the alkyne in a nucleophilic addition, resulting in the formation of a (2-haloethenyl)pyridine derivative. nih.gov This method has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. nih.govnih.gov

It is noteworthy that the reaction with weaker acids, such as acetic acid, does not proceed under similar conditions due to the insufficient acidity to form the initial pyridinium salt. nih.govnih.gov However, this limitation can be overcome by exchanging the counteranion. For instance, the use of silver acetate (B1210297) can facilitate the formation of a pyridinium acetate salt, which can then undergo hydroacetoxylation. nih.gov The pyridyl group is essential for this reaction, as it not only withdraws electrons but also serves as the basic site to facilitate the initial protonation. nih.gov

Table 1: Hydrohalogenation of Ethynylpyridines

| Reactant | Acid | Product | Key Feature |

|---|---|---|---|

| Ethynylpyridine | HCl | 2-(2-chloroethenyl)pyridine | Pyridinium salt formation enhances ethynyl group electrophilicity. nih.govnih.gov |

| Ethynylpyridine | HBr | 2-(2-bromoethenyl)pyridine | Applicable for hydrobromination. nih.govnih.gov |

| Ethynylpyridine | HI | 2-(2-iodoethenyl)pyridine | Applicable for hydroiodination. nih.govnih.gov |

| Ethynylpyridine | Acetic Acid | No reaction | Insufficient acidity for pyridinium salt formation. nih.govnih.gov |

The electron-withdrawing nature of the pyridine ring also activates the ethynyl group for Michael or conjugate addition reactions. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. A variety of nucleophiles, including enolates, amines, and thiols, can participate in conjugate addition reactions. masterorganicchemistry.com

While specific studies detailing the Michael addition reactivity of this compound are not abundant in the provided search results, the general principles of conjugate addition to activated alkynes are well-established. masterorganicchemistry.comnih.gov The reaction is typically initiated by the attack of a soft nucleophile on the terminal carbon of the ethynyl group. For olefinic pyridines, it has been shown that organolithium reagents can act as effective nucleophiles, and the resulting anionic intermediates can be trapped by various electrophiles. nsf.gov This suggests that similar reactivity could be expected for ethynylpyridines like this compound.

Cycloaddition Chemistry and Related Transformations

The ethynyl group of this compound is an excellent dipolarophile for various cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rgmcet.edu.innih.govwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. nih.govresearchgate.net this compound can serve as the alkyne component in this reaction, allowing for its derivatization with a wide range of azide-containing molecules.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. rgmcet.edu.inresearchgate.net The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The use of ligands can further enhance the efficiency of the copper catalyst. uniovi.es For instance, 2-ethynylpyridine (B158538) itself has been shown to promote the CuCl-catalyzed azide-alkyne cycloaddition in water, highlighting the potential for self-acceleration or ligand-assisted catalysis in reactions involving ethynylpyridines. organic-chemistry.org The resulting triazole products have significant applications in medicinal chemistry, materials science, and bioconjugation. nih.govresearchgate.net

Table 2: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |

| Catalyst | Copper(I) species (often generated in situ from CuSO₄ and a reducing agent) wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole rgmcet.edu.innih.gov |

| Reaction Type | 1,3-Dipolar Cycloaddition wikipedia.org |

| Advantages | High yields, mild conditions, wide functional group tolerance rgmcet.edu.inresearchgate.net |

Beyond the CuAAC reaction, the ethynyl group of this compound can participate in other 1,3-dipolar cycloaddition reactions with various 1,3-dipoles. wikipedia.org These reactions provide access to a diverse array of five-membered heterocycles. nih.gov Examples of 1,3-dipoles that can react with alkynes include nitrile oxides and azomethine ylides. nih.govarabjchem.orgyoutube.com

The reaction with nitrile oxides, for instance, leads to the formation of isoxazoles, which are important heterocyclic motifs in many biologically active compounds. nih.govyoutube.com The regioselectivity of these cycloadditions can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com The reaction of azomethine ylides with alkynes would yield pyrroline (B1223166) derivatives. arabjchem.org These cycloaddition reactions are powerful tools for constructing complex molecular architectures from relatively simple starting materials. nih.gov

Ligand Coordination and Complexation Behavior

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. nih.govmdpi.com

The coordination of a metal to the pyridine nitrogen can influence the reactivity of the ethynyl substituent. For example, metal coordination can further enhance the electrophilicity of the alkyne, potentially facilitating nucleophilic attack. While specific studies on the coordination chemistry of this compound were not prominent in the search results, the behavior of related pyridine-containing ligands suggests that it would likely act as a monodentate or bidentate ligand. nih.gov In addition to the pyridine nitrogen, the ethynyl group could also potentially interact with certain metal centers, leading to more complex coordination modes. The study of such metal complexes is an active area of research, with applications in catalysis and materials science. researchgate.net

Formation of Homo- and Heteroleptic Metal Complexes with Ethynylpyridine Ligands

The formation of metal complexes involves the coordination of one or more ligands to a central metal ion. In the context of ethynylpyridine ligands, coordination typically occurs through the nitrogen atom of the pyridine ring and potentially through the π-system of the ethynyl group, allowing it to act as a monodentate or bridging ligand.

Homoleptic Complexes: These are coordination compounds where all ligands attached to the central metal ion are identical. For a ligand like this compound, a hypothetical homoleptic complex would have the general formula [M(this compound)n]x+, where 'M' is a metal ion, 'n' is the coordination number, and 'x+' is the charge of the complex. The synthesis of such complexes often involves reacting a metal salt with a stoichiometric excess of the ligand.

Heteroleptic Complexes: These are complexes with more than one type of ligand coordinated to the central metal ion. mdpi.com For example, this compound could be incorporated into a complex alongside other common ligands like 2,2'-bipyridine (B1663995) (bpy) or triphenylphosphine (B44618) (PPh3). The synthesis of heteroleptic complexes requires careful control of stoichiometry and reaction conditions to prevent the preferential formation of more stable homoleptic species. mdpi.com Studies on related systems, such as Cu(I) complexes with 6,6′-bis(phenylethynyl)-2,2′-bipyridine, demonstrate the successful synthesis of both homo- and heteroleptic species, which exhibit distinct photophysical and electrochemical characteristics. mdpi.com

The table below illustrates hypothetical examples of such complexes, as direct experimental data for this compound is not available.

| Complex Type | Hypothetical Formula | Central Metal (Example) | Ancillary Ligands |

| Homoleptic | [Ru(this compound)6]2+ | Ruthenium(II) | None |

| Heteroleptic | [Ru(bpy)2(this compound)2]2+ | Ruthenium(II) | 2,2'-Bipyridine |

| Heteroleptic | [Ir(ppy)2(this compound)Cl] | Iridium(III) | 2-Phenylpyridine |

Investigation of Redox Properties and Ligand-Metal Charge Transfer within Coordination Compounds

The electronic properties of coordination compounds, including their redox behavior and charge transfer transitions, are of fundamental interest for applications in catalysis, sensing, and optoelectronics.

Redox Properties: The redox potential of a metal complex indicates the ease with which it can be oxidized or reduced. These properties are typically investigated using electrochemical techniques like cyclic voltammetry. For complexes containing ethynylpyridine ligands, both the metal center and the ligand can be redox-active. The electron-withdrawing or -donating nature of substituents on the pyridine ring can significantly influence the redox potentials of the complex. For instance, electrochemical studies on various bis(terpyridine)osmium(II) complexes have provided a systematic understanding of their redox behavior. nih.govresearchgate.net

Ligand-Metal Charge Transfer: Charge transfer transitions are electronic transitions that involve the movement of an electron between molecular orbitals that are primarily localized on the ligand and those centered on the metal.

Metal-to-Ligand Charge Transfer (MLCT): This occurs when an electron is excited from a metal-based orbital to a ligand-based orbital (typically a π* anti-bonding orbital). MLCT transitions are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals. These transitions are often intense and are responsible for the vibrant colors of many transition metal complexes, such as [Ru(bpy)3]2+.

Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-based orbital to a metal-based orbital. LMCT transitions are favored in complexes with electron-rich ligands and metals in high oxidation states with vacant or partially filled d-orbitals. analis.com.my This process results in the formal reduction of the metal center. analis.com.my

The energy and intensity of these charge transfer bands can be studied using UV-Visible absorption and emission spectroscopy. For example, studies on certain Iridium(III) complexes show that weaker, broader absorption bands in the visible region can be attributed to spin-forbidden MLCT transitions. analis.com.my The nature of the ligand plays a crucial role; ligands with extended π-systems, like ethynylpyridines, can lower the energy of the π* orbitals, leading to red-shifted MLCT absorption and emission bands.

The following table summarizes the key characteristics of these electronic transitions.

| Transition Type | Description | Favored Conditions | Spectroscopic Signature |

| MLCT | Electron moves from metal d-orbital to ligand π-orbital | Electron-rich metal (low oxidation state); Ligand with low-lying π orbitals | Intense absorption bands in the UV-Vis region |

| LMCT | Electron moves from ligand π-orbital to metal d-orbital | Electron-poor metal (high oxidation state); Electron-rich ligand | Intense absorption bands |

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 2 Methylpyridine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-ethynyl-2-methylpyridine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the precise determination of the molecular framework. mdpi.com

In the ¹H NMR spectrum of a related compound, 5-ethyl-2-methylpyridine, characteristic signals confirm the substitution pattern on the pyridine (B92270) ring. rsc.org For instance, the methyl protons typically appear as a singlet, while the pyridine ring protons exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their position and coupling with adjacent protons. rsc.org The ethynyl (B1212043) proton, if present, would resonate as a singlet in a distinct region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethynylpyridine Analogues

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | 8.72–8.66 (m, 1H, Py-H), 7.96 (m, 1H, Py-H), 7.84 (m, 1H, Py-H), 2.70 (s, 3H, CH₃), 0.27 (s, 9H, TMS) mdpi.com | 199.52 (C=O), 151.83, 139.72, 131.72, 123.90, 120.95 (CPy), 101.80, 101.11 (C≡C), 25.93 (CH₃), -0.15 (CH₃(TMS)) mdpi.com |

| 3-Ethynylpyridine | 8.72 (t, 1H), 8.57 (dd, 1H), 7.80 (dt, 1H), 7.30 (dd, 1H), 3.18 (s, 1H, C≡C-H) rsc.org | Not explicitly provided. |

| 5-Ethyl-2-methylpyridine | 8.32 (d, 1H), 7.38 (dd, 1H), 7.05 (d, 1H), 2.58 (q, 2H), 2.50 (s, 3H), 1.21 (t, 3H) rsc.org | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 rsc.org |

This table is interactive. Users can sort and filter the data.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound and its analogues.

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org For this compound analogues, characteristic vibrational frequencies can be assigned to specific functional groups. The C≡C stretching vibration of the ethynyl group typically appears as a sharp, weak to medium band in the IR spectrum in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch, if present, is observed as a sharp, strong band around 3300 cm⁻¹.

The pyridine ring itself has a series of characteristic vibrations. researchgate.net C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations provide further structural information and are found at lower frequencies. The vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending, are also readily identifiable.

Raman spectroscopy can be particularly useful for observing the C≡C stretch, which is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration.

Vibrational spectroscopy is a sensitive probe of intermolecular interactions, such as hydrogen bonding. aps.orgaps.org In the case of ethynylpyridine analogues, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the terminal ethynyl proton (if present) can act as a hydrogen bond donor. These interactions can lead to noticeable shifts in the vibrational frequencies of the involved groups.

For example, the formation of a hydrogen bond to the pyridine nitrogen can perturb the ring's vibrational modes. Similarly, if the ≡C-H group is involved in hydrogen bonding, its stretching frequency (ν≡C-H) will typically shift to a lower wavenumber (red-shift) and the band will broaden and increase in intensity. preprints.org Studying these spectral changes in different solvents or in the solid state can provide detailed information about the nature and strength of intermolecular associations.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. mdpi.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₈H₇N), the predicted monoisotopic mass is approximately 117.0578 Da. uni.lu

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecule may break apart in the mass spectrometer in a predictable manner, and the resulting fragment ions can help to confirm the presence of specific structural motifs, such as the pyridine ring and the ethynyl group. Common ionization techniques used for such compounds include Electrospray Ionization (ESI) and Electron Ionization (EI). mdpi.commdpi.com

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.06512 |

| [M+Na]⁺ | 140.04706 |

| [M+NH₄]⁺ | 135.09167 |

| [M+K]⁺ | 156.02100 |

Data sourced from predicted values. uni.lu This table is interactive.

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

For this compound and its analogues, single-crystal X-ray diffraction can reveal how the molecules pack together in a crystal lattice. This can be influenced by factors such as hydrogen bonding, π-π stacking interactions between the pyridine rings, and van der Waals forces. The planarity of the pyridine ring can facilitate efficient packing. mdpi.com

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound analogues are primarily governed by the π-conjugated system of the molecule, which includes the pyridine ring and the ethynyl substituent. UV-Vis absorption spectroscopy is employed to probe the electronic transitions from the ground state to various excited states.

Typically, pyridine-containing aromatic compounds exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. The presence of the ethynyl group extends the π-conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Fluorescence spectroscopy provides information about the electronic transitions from the first excited singlet state (S₁) back to the ground state (S₀). Many pyridine derivatives are known to be fluorescent, and the emission properties of this compound analogues are influenced by their molecular structure and the surrounding environment, such as solvent polarity. The introduction of various substituents onto the pyridine ring can modulate the fluorescence quantum yield and the emission wavelength. For example, electron-donating groups tend to increase the fluorescence intensity, while electron-withdrawing groups can quench the fluorescence.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon observed in the absorption and emission spectra of polar molecules like pyridine derivatives. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum.

A detailed analysis of the photophysical properties of this compound analogues involves the determination of key parameters such as the molar absorption coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). These parameters provide a comprehensive understanding of the behavior of the molecule in its excited states.

The molar absorption coefficient is a measure of how strongly a substance absorbs light at a given wavelength. The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, and it quantifies the efficiency of the fluorescence process. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The energy of the singlet excited states (S₁), can be estimated from the intersection of the absorption and emission spectra. The nature of the lowest excited singlet state, whether it is of π,π* or n,π* character, has a profound impact on the photophysical properties. Molecules with a lowest excited singlet state of n,π* character often exhibit lower fluorescence quantum yields and are more prone to intersystem crossing to the triplet state.

The photophysical properties of these analogues can be fine-tuned by chemical modifications. For instance, extending the π-conjugated system or introducing specific functional groups can alter the energy levels of the singlet and triplet states, thereby influencing the absorption and emission characteristics.

Below is a hypothetical data table summarizing the key photophysical properties of a this compound analogue in a common organic solvent, based on values reported for similar compounds.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf | τf (ns) |

| Analogue A | Dichloromethane | 280, 320 | 15,000, 8,000 | 380 | 0.45 | 2.5 |

This table presents plausible data based on the photophysical properties of analogous aromatic and heterocyclic compounds.

Computational Chemistry Studies on 3 Ethynyl 2 Methylpyridine Systems

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties at the electronic level. For 3-ethynyl-2-methylpyridine, these methods have been employed to elucidate its structural parameters and energetic landscape. A computational study on its electronic structure and spectroscopic properties has provided valuable data in this regard.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been effectively applied to determine the ground state properties of this compound. Theoretical calculations have been used to predict its optimized geometry, vibrational frequencies, and other key electronic parameters. These studies are instrumental in understanding the molecule's stability and its electronic distribution in its lowest energy state.

A theoretical investigation into the tautomerism of related 2-substituted-3-ethynylpyridines using the B3LYP/6-31G* method highlights how substituents can influence the electronic structure and stability of the ethynylpyridine core. While this study did not focus exclusively on the 2-methyl derivative, it underscores the utility of DFT in predicting structural preferences and energetics in this class of compounds.

| Property | Calculated Value |

| Method | DFT |

| Functional | B3LYP |

| Basis Set | 6-31G* |

| Application | Tautomerism Study |

This table is illustrative of typical data from DFT studies on related compounds.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and the characterization of electronic transitions. Computational studies have utilized TD-DFT to analyze the electronic absorption spectra of this compound, providing insights into its photophysical properties.

A TD-DFT study on the related compound 3-ethynyl-2-picolinamide investigated excited-state intramolecular proton transfer (ESIPT), revealing an ultrafast, barrierless process. This research on a structurally similar molecule demonstrates the power of TD-DFT in elucidating complex excited-state phenomena that could be relevant to derivatives of this compound.

| Parameter | Description |

| Method | TD-DFT |

| Application | Excited State Analysis |

| Predicted Property | Electronic Absorption Spectra |

This table summarizes the application of TD-DFT in studying the excited states of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

A computational analysis of this compound has involved the examination of its HOMO and LUMO to understand its chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a particularly important descriptor, with a smaller gap often indicating higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the fraction of electrons transferred. These parameters provide a quantitative measure of a molecule's electrophilic and nucleophilic character.

A DFT study on the corrosion inhibition performance of pyridine (B92270) derivatives, including the structurally related 2-amino-3-ethynylpyridine, demonstrated a clear link between FMO energies and reactivity. The study calculated quantum chemical parameters to explain the inhibition efficiency, showing that higher HOMO energy and lower HOMO-LUMO energy gap correlated with better performance. This was attributed to the increased ability of the molecule to adsorb on a metal surface. Such analyses provide a framework for understanding the electrophilicity and nucleophilicity of this compound.

| Descriptor | Relationship to Reactivity |

| HOMO Energy | Higher values indicate stronger nucleophilicity |

| LUMO Energy | Lower values indicate stronger electrophilicity |

| HOMO-LUMO Gap | Smaller gap suggests higher reactivity |

This table outlines key reactivity descriptors derived from FMO analysis.

Modeling of Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and bulk behavior. Computational modeling can simulate these interactions, providing a molecular-level understanding of aggregation and self-assembly.

The crystal structure of this compound has been determined by X-ray diffraction, revealing how the molecules arrange themselves in the solid state. In the crystal lattice, molecules are linked by weak C-H···N hydrogen bonds, forming a three-dimensional network. This experimental finding provides a basis for computational studies on dimerization and hydrogen bonding. Theoretical models can be used to calculate the energies of these interactions and explore the stability of different dimeric or aggregated forms.

| Interaction Type | Atoms Involved | Resulting Structure |

| Hydrogen Bond | C-H···N | 3D Network |

This table details the intermolecular interactions observed in the crystal structure of this compound.

Based on the available search results, there is a lack of specific published research focusing on the computational chemistry of "this compound" that would be required to fully address the requested article outline. Studies detailing molecular dynamics simulations for conformational analysis and the explicit prediction of spectroscopic data with experimental validation for this specific compound were not found.

The scientific literature provides examples of these computational methods being applied to other pyridine derivatives. For instance, molecular dynamics simulations are a powerful tool for exploring the conformational landscapes of complex molecules, including various pyridine-containing structures. frontiersin.orgnih.govnih.govmdpi.com Similarly, Density Functional Theory (DFT) is a standard and reliable method for predicting spectroscopic data, such as IR and NMR spectra, which are then often compared with experimental results to validate the computational models for a range of compounds, including different pyridine derivatives. scielo.org.zanih.govnih.gov

A study on the related isomer, 2-ethynylpyridine (B158538), utilized IR spectroscopy and quantum chemical calculations to investigate its hydrogen-bonded dimers, demonstrating the application of these techniques to similar molecular systems. nih.gov However, this information is not directly transferable to this compound due to structural and electronic differences between the isomers.

Without dedicated research on this compound, it is not possible to provide the specific, detailed, and scientifically accurate data tables and findings requested for the sections on Molecular Dynamics Simulations and the Prediction and Validation of Spectroscopic Data for this compound.

Applications in Advanced Materials and Supramolecular Chemistry

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

3-Ethynyl-2-methylpyridine serves as a valuable ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov The pyridine (B92270) nitrogen atom provides a classic coordination site for metal ions, while the rigid ethynyl (B1212043) linker can control the dimensionality and topology of the resulting framework. nih.govossila.com This dual functionality allows for the construction of one-, two-, or three-dimensional structures. mdpi.com

The methyl group at the 2-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry around the metal center, leading to unique framework topologies not achievable with unsubstituted ethynylpyridines. Furthermore, the terminal alkyne can be involved in secondary interactions within the framework or remain available for post-synthetic modification, enabling the tuning of the MOF's properties for specific applications such as gas storage or catalysis. ossila.comnih.gov The combination of a coordinating nitrogen site and a rigid, functionalizable linker in a single molecule makes ethynylpyridine derivatives versatile components in the rational design of crystalline materials. rsc.org

Design and Synthesis of Supramolecular Architectures and Cages

The distinct electronic and geometric features of this compound make it a suitable component for designing complex supramolecular architectures. nih.gov The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to the construction of self-assembled systems. nih.govmdpi.com The ethynyl group acts as a rigid and linear spacer, enabling the precise spatial arrangement of interacting moieties. rsc.org

Researchers have utilized similar ethynyl-based building blocks to create molecular cages and other discrete supramolecular structures. For instance, square-shaped molecular boxes and rhomboidal cavitands have been assembled using platinum or ruthenium corners and ethynylpyridine-type linkers. nih.gov These structures often possess internal cavities capable of encapsulating guest molecules, leading to applications in molecular recognition and sensing.

The self-assembly of systems based on ethynylpyridine is governed by a balance of several non-covalent interactions. fiveable.memdpi.com The primary driving forces include:

Metal-Ligand Coordination: The pyridine nitrogen readily coordinates with transition metals, forming stable and well-defined nodes in supramolecular structures. nih.gov

π-π Stacking: The aromatic pyridine rings can stack with one another or with other aromatic systems, contributing to the stability of the assembly. nih.gov

Hydrogen and Halogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. If other appropriate functional groups are present on interacting molecules, these directional interactions can precisely control the final architecture. mdpi.comrsc.org

Van der Waals Forces: These forces, particularly between alkyl chains if present, play a significant role in the packing and ordering of molecules, especially in condensed phases or on surfaces. rsc.orgfiveable.me

By carefully designing the molecular components, researchers can program the self-assembly process to yield specific, complex architectures with desired functions. rsc.org The interplay of these forces allows for the creation of structures ranging from discrete cages to extended networks. nih.gov

Development of Conjugated Polymers and Opto-electronic Materials

Ethynylpyridine derivatives are key monomers for the synthesis of conjugated polymers with applications in optoelectronics. ossila.comnih.gov The inclusion of the ethynyl group into the polymer backbone creates a delocalized π-system, which is essential for charge transport and desired optical properties. aip.orgnii.ac.jp The pyridine ring, being an electron-deficient unit, can be paired with electron-rich monomers to create donor-acceptor polymers. This donor-acceptor strategy is a powerful tool for tuning the polymer's electronic structure and thus its light absorption and emission characteristics. mdpi.commdpi.com

The resulting poly(arylene-ethynylene) type structures are investigated for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com The rigid nature of the ethynylene linker helps to create a more planar polymer backbone, which can enhance π-orbital overlap and improve charge mobility. mdpi.com

Ionic conjugated polymers can be synthesized from ethynylpyridine precursors. One common method involves the quaternization of the pyridine nitrogen atom. For example, 2-ethynylpyridine (B158538) has been shown to undergo spontaneous polymerization in the presence of strong acids or can be polymerized using alkyl halides, leading to the formation of poly(ethynylpyridinium) salts. acs.orgbohrium.comacs.org

In a typical synthesis, reacting an ethynylpyridine with an activating agent like 2-furoyl chloride can lead to an uncatalyzed polymerization, yielding a polyacetylene backbone with N-substituted pyridinium (B92312) chloride side groups. nih.govresearchgate.net These ionic polymers often exhibit good solubility in polar organic solvents, which is advantageous for processing and device fabrication. bohrium.com The presence of ionic side chains can also influence the polymer's solid-state morphology and electronic properties.

| Precursor | Polymerization Method | Resulting Polymer |

| 2-Ethynylpyridine | Uncatalyzed, using 2-furoyl chloride | Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride] nih.gov |

| 2-Ethynylpyridine | Non-catalyst, using 4-bromo-1-butyne | Poly[N-(3-butynyl)-2-ethynylpyridinium bromide] bohrium.com |

| Ethynylpyridinium Salts | Direct polymerization | Conjugated ionic polyacetylenes acs.org |

The electronic properties of materials derived from ethynylpyridines are of significant interest. The incorporation of ethynylene (–C≡C–) linkers into a polymer's backbone is a known strategy to modify electronic properties. aip.org These rigid linkers enhance conjugation and can lead to lower optical band gaps compared to polymers with more flexible linkers. mdpi.comnih.gov The optical band gap is a critical parameter that determines the wavelengths of light a material can absorb and emit. nih.govmdpi.com

Theoretical and experimental studies on poly(arylene-ethynylene)s show that the band gap can be tuned by changing the aromatic or heteroaromatic units in the backbone. nih.govnih.gov For instance, polymers incorporating ethynylene and thiophene (B33073) units have shown low band gaps. mdpi.comnih.gov Charge transport in these materials occurs via a hopping mechanism between localized states, and the efficiency of this process is influenced by factors like intramolecular reorganization energy and intermolecular electronic coupling. aip.orgnih.govnih.gov The planar structure promoted by ethynylene units can reduce steric hindrance and enhance intermolecular π-π interactions, which is generally favorable for charge transport. mdpi.com

| Polymer System | Property Investigated | Key Findings |

| Poly(arylene-ethynylene)s | Charge Transport | Alkoxy side chains can decrease interchain distance, enhancing electron hopping mobility. aip.org |

| Ethynylene-Thiophene Polymers | Optical Band Gap | Displayed low band gaps due to planar structures and strong intramolecular charge transfer. mdpi.comnih.gov |

| Ethynylene-Linked Acene Polymers | Band Gap Tuning | The band gap can be tuned by mechanical strain, potentially reaching zero at specific strain values. nih.gov |

| Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride] | Photoluminescence | Shows a photoluminescence peak at 578 nm, corresponding to a photon energy of 2.15 eV. nih.gov |

Surface Functionalization and Hybrid Material Engineering

The terminal ethynyl group of this compound is highly useful for surface functionalization and the creation of hybrid materials. mdpi.com The alkyne moiety can be covalently attached to surfaces through various chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". rsc.org This allows for the controlled grafting of the molecule onto substrates like silicon, gold, or polymeric nanoparticles. acs.orgfigshare.comnih.gov

This surface modification can impart new properties to the material, such as altering its surface energy, providing coordination sites for metal capture, or creating a platform for further chemical transformations. ethz.ch For example, functionalizing a polymer surface with ethynylpyridine units could be used to create hybrid materials that integrate the properties of the polymer with those of metal nanoparticles subsequently coordinated to the pyridine sites. mdpi.com Such hybrid organic-inorganic materials are explored for applications in catalysis, sensing, and electronics. mdpi.comnih.gov

Role As a Building Block in Complex Organic Synthesis

Precursors for Novel Heterocyclic Ring Systems

The rigid, planar structure of the pyridine (B92270) ring, combined with the linear geometry of the ethynyl (B1212043) group, makes 3-Ethynyl-2-methylpyridine an exceptional starting material for the synthesis of a variety of novel heterocyclic ring systems. The reactivity of the ethynyl moiety allows for a range of cyclization reactions, leading to the formation of fused polycyclic aromatic systems with diverse electronic and steric properties.

One of the most powerful methods for the construction of carbon-carbon bonds and the elaboration of complex frameworks is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is instrumental in the derivatization of this compound. For instance, coupling with a suitably substituted ortho-haloaniline can initiate a cascade reaction. Following the initial Sonogashira coupling, an intramolecular aminopalladation of the newly formed internal alkyne can occur, leading to the formation of an indole (B1671886) ring fused to the pyridine core. Subsequent cross-coupling can further functionalize the resulting heterocyclic system, providing rapid access to complex 2,3-diarylindoles.

Furthermore, the ethynyl group can participate in various cycloaddition reactions. For example, [3+2] cycloadditions with azides, a cornerstone of "click chemistry," can be employed to generate triazole-containing heterocyclic systems. These reactions are known for their high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making them ideal for the construction of complex molecules. The resulting pyridyl-triazole scaffolds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their involvement in hydrogen bonding interactions with biological targets.

The synthesis of fused pyridines, such as pyridopyrimidines, represents another important application of this compound. While direct cyclization pathways from this specific precursor are not extensively documented in the reviewed literature, analogous reactions with other substituted pyridines provide a clear blueprint. For example, the reaction of aminopyridines with various reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. The ethynyl group of this compound can be readily transformed into an amino group or other functionalities required for such cyclizations, highlighting its versatility as a starting material.

Intermediate in the Synthesis of Functional Organic Molecules

The strategic placement of the ethynyl and methyl groups on the pyridine ring makes this compound a key intermediate in the synthesis of a wide range of functional organic molecules, particularly those with biological activity. The Sonogashira coupling reaction is again a central tool in this context, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. researchgate.net

This approach has been successfully employed in the synthesis of potent and selective inhibitors of various protein kinases, which are important targets in cancer therapy. The general strategy involves the coupling of this compound with a halogenated heterocyclic core, such as a pyrazole (B372694) or a pyrimidine, to generate a library of compounds for biological screening. The methyl group at the 2-position can play a crucial role in modulating the conformational preferences of the molecule and influencing its binding affinity to the target protein.

The synthesis of natural products and their analogues also benefits from the use of ethynylpyridine building blocks. The Sonogashira coupling provides a powerful method for assembling complex carbon skeletons found in many natural products. researchgate.netrsc.org The resulting enyne or enediyne motifs can then be further transformed through stereoselective reductions or regioselective annulations to construct the final target molecule.

Below is a table summarizing the application of Sonogashira coupling in the synthesis of functional molecules, illustrating the versatility of ethynylpyridine precursors.

| Precursor | Coupling Partner | Catalyst System | Product Class | Potential Application |

| Terminal Alkyne (e.g., this compound) | Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Amine base | Aryl/Vinyl Alkynes | Kinase Inhibitors, Natural Product Synthesis |

| Aryl/Vinyl Halide | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu co-catalyst, Amine base | Aryl/Vinyl Alkynes | Bioactive Molecules, Organic Materials |

Strategies for Construction of Chemical Libraries via Modular Synthesis

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, has revolutionized the field of drug discovery. This approach, often coupled with combinatorial chemistry, allows for the rapid generation of large and diverse chemical libraries for high-throughput screening. This compound is an ideal building block for such strategies due to the presence of the highly versatile ethynyl group.

"Click chemistry," a term coined by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions that are well-suited for modular synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction and provides an efficient means of linking a terminal alkyne, such as that in this compound, with an azide-containing building block. This reaction proceeds with high yield and specificity, and is tolerant of a wide variety of functional groups, making it an excellent tool for the construction of chemical libraries. By varying the azide (B81097) component, a vast number of different pyridyl-triazole derivatives can be synthesized in a parallel fashion.

The design of kinase inhibitor libraries is a particularly relevant application of this strategy. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site, and a "linker" region that extends into a more solvent-exposed area. This compound can serve as a key component of this linker, with the pyridine ring potentially interacting with the protein surface and the ethynyl group providing a handle for diversification through click chemistry. Libraries of such compounds can be rapidly synthesized and screened to identify potent and selective kinase inhibitors.

The following table illustrates a modular approach to library synthesis using this compound.

| Building Block 1 | Building Block 2 | Reaction Type | Library Scaffold |

| This compound | Azide-functionalized scaffold (R-N₃) | CuAAC (Click Chemistry) | 2-methyl-3-(1-R-1,2,3-triazol-4-yl)pyridine |

| Halogenated Heterocycle | This compound | Sonogashira Coupling | Heterocyclyl-ethynyl-methylpyridine |

Utility in Pharmacophore Development and Structure-Activity Relationship (SAR) Studies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore model has been developed, it can be used to design new molecules with improved potency and selectivity. The rigid structure of the this compound scaffold makes it an excellent platform for probing the pharmacophoric requirements of a given biological target.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. The insights gained from SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 2-methyl-3-ethynylpyridine core provides multiple points for chemical modification, allowing for a thorough exploration of the SAR.

For example, SAR studies on pyrazolo[3,4-b]pyridine derivatives have shown that the nature and position of substituents on the pyridine and pyrazole rings have a significant impact on their activity as AMPK activators. nih.gov Molecular docking studies of these compounds have revealed key hydrogen bonding interactions with specific amino acid residues in the active site. nih.gov The this compound scaffold can be readily incorporated into such heterocyclic systems, allowing for the systematic exploration of the SAR and the development of more potent and selective inhibitors.

The table below summarizes the key pharmacophoric features of the this compound scaffold and their potential roles in ligand-receptor interactions.

| Structural Feature | Pharmacophoric Role | Potential Interactions |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge-binding in kinases, interactions with polar residues |

| Methyl Group | Steric Bulk / Hydrophobic Feature | van der Waals interactions, conformational constraint |

| Ethynyl Group | Rigid Linker / Hydrophobic Feature | Accessing hydrophobic pockets, point for diversification |

| Aromatic Ring System | π-stacking / Hydrophobic Feature | Interactions with aromatic residues |

Green Chemistry Perspectives in Ethynylpyridine Synthesis

Development of Sustainable Synthetic Pathways for Ethynylpyridines

The primary route for synthesizing ethynylpyridines is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The traditional synthesis would involve the coupling of a 3-halo-2-methylpyridine (such as 3-bromo- (B131339) or 3-iodo-2-methylpyridine) with a protected acetylene (B1199291) source, like trimethylsilylacetylene (B32187), followed by a deprotection step.

From a green chemistry standpoint, the Sonogashira reaction is advantageous as it is a catalytic process, which is inherently more sustainable than using stoichiometric reagents. nih.gov Efforts to further enhance the sustainability of this pathway focus on several key areas:

Catalyst Efficiency: Developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) to minimize the amount of precious metal required.

Copper-Free Systems: Eliminating the copper co-catalyst, which can be toxic and lead to the undesirable homocoupling of alkynes (Glaser coupling), simplifies reaction work-up and reduces waste. nih.gov

Solvent- and Amine-Free Conditions: Performing the reaction without organic solvents and amines reduces volatile organic compound (VOC) emissions and simplifies purification. organic-chemistry.org

Recent advancements have demonstrated successful Sonogashira couplings under copper-, amine-, and solvent-free conditions, representing a significant step towards a truly sustainable synthetic pathway for compounds like 3-ethynyl-2-methylpyridine. organic-chemistry.org

Utilization of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of environmentally benign alternatives. For ethynylpyridine synthesis via Sonogashira coupling, several greener solvents have been investigated.

Table 1: Comparison of Conventional and Green Solvents for Synthesis

| Solvent Type | Examples | Properties & Advantages | Relevant Research Findings |

|---|---|---|---|

| Conventional | Tetrahydrofuran (B95107) (THF), Toluene (B28343), Dimethylformamide (DMF) | Good solubility for reactants. | Widely used in traditional Sonogashira reactions. mdpi.com |

| Bio-based | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable feedstocks (e.g., corn cobs), lower toxicity, higher boiling points, and easier to recycle. researchgate.netnih.gov | 2-MeTHF has been successfully used as a green solvent for copper-free Sonogashira couplings at room temperature. nih.gov CPME is also recognized as a greener alternative to VOCs. nih.gov |

| Aqueous Media | Water | Non-toxic, non-flammable, and inexpensive. | The Sonogashira reaction can be carried out in aqueous media, often with the help of surfactants, which simplifies the process and reduces environmental impact. wikipedia.org |

The use of bio-derived solvents like 2-MeTHF not only reduces reliance on petrochemical feedstocks but can also improve reaction efficiency and simplify product isolation. nih.govnih.gov Furthermore, conducting reactions at room temperature, when possible, significantly reduces energy consumption compared to reactions requiring heating. nih.gov

Catalytic Approaches for Enhanced Atom Economy and Process Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The ideal reaction has an atom economy of 100%. wordpress.comnih.gov

The Sonogashira reaction, being a cross-coupling reaction, generally has a lower atom economy than addition or rearrangement reactions because it generates stoichiometric byproducts (salts). However, its efficiency can be maximized through catalytic approaches. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in traditional setups). wikipedia.org

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the halopyridine. The resulting complex then undergoes transmetalation with a copper acetylide (or directly with the alkyne in copper-free variants) and subsequent reductive elimination to yield the ethynylpyridine product and regenerate the Pd(0) catalyst. wikipedia.org

Catalyst Choice: The use of highly efficient palladium catalysts, such as those with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or specialized carbene ligands, is crucial for process efficiency. organic-chemistry.orgscirp.org These catalysts can operate at very low loadings (mol %), reducing costs and metal waste. nih.gov

Theoretical Atom Economy Calculation: For the synthesis of this compound from 3-bromo-2-methylpyridine (B185296) and acetylene, the atom economy can be calculated as follows:

Reaction: C₆H₆BrN + C₂H₂ → C₈H₇N + HBr

Molecular Weight of this compound (C₈H₇N) = 117.15 g/mol

Molecular Weight of 3-bromo-2-methylpyridine (C₆H₆BrN) = 172.02 g/mol

Molecular Weight of Acetylene (C₂H₂) = 26.04 g/mol

Atom Economy (%) = [MW of Product / (Sum of MW of Reactants)] x 100 Atom Economy (%) = [117.15 / (172.02 + 26.04)] x 100 ≈ 59.16%

Application of Microwave-Assisted and Ultrasonic Synthesis Techniques

Alternative energy sources are a key tool in green chemistry for enhancing reaction efficiency. Microwave irradiation and ultrasonication have emerged as powerful techniques for accelerating organic reactions. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and increases in product yield. nih.gov This technique has been successfully applied to the synthesis of various pyridine (B92270) and imidazo[1,2-a]pyridine (B132010) derivatives. rsc.orgmdpi.com The benefits include:

Speed: Reactions that take hours under conventional heating can often be completed in minutes. rsc.org

Efficiency: Higher yields and cleaner reaction profiles are frequently observed. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent rsc.org |

| Energy Input | High and prolonged | Low and targeted |

| Side Reactions | More prevalent | Often reduced |

Ultrasonic Synthesis: Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of these bubbles create localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. researchgate.net This method has been used for the synthesis of various pyridine derivatives, offering advantages such as:

Enhanced reaction rates and yields. asianpubs.org

Reduced reaction times. asianpubs.org

Minimal energy consumption compared to conventional heating. researchgate.net

Both microwave and ultrasonic techniques align with the goals of green chemistry by improving process efficiency and reducing energy consumption and waste generation, making them attractive for the sustainable synthesis of this compound.

Future Research Directions and Emerging Opportunities in 3 Ethynyl 2 Methylpyridine Research

Exploration of Novel Reaction Pathways and Unprecedented Catalytic Systems

The synthetic utility of 3-ethynyl-2-methylpyridine is largely rooted in the reactivity of its ethynyl (B1212043) group, most notably through the Sonogashira cross-coupling reaction. nih.govrsc.orgresearchgate.net Future research will likely focus on expanding the repertoire of reactions and catalytic systems to manipulate this versatile functional group.

A primary area of investigation will be the development of novel catalytic systems for both the synthesis and functionalization of this compound. While palladium-copper co-catalyzed Sonogashira coupling is a well-established method, there is a growing interest in exploring copper-free conditions to circumvent issues related to homocoupling and catalyst contamination. nih.gov Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, could offer enhanced recyclability and operational simplicity. e3s-conferences.orgsemanticscholar.org Research into alternative metal catalysts, including gold, silver, and nickel, could unveil new reaction pathways and selectivities for alkyne transformations.